N-(2-Aminopropyl)maleimide

Description

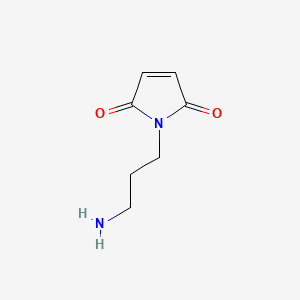

Structure

3D Structure

Properties

CAS No. |

110008-25-8 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

InChI Key |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

Canonical SMILES |

CC(CN1C(=O)C=CC1=O)N |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-Aminopropyl)maleimide chemical structure and properties

The following technical guide details the chemical structure, properties, and application of N-(2-Aminopropyl)maleimide (and its commercially relevant isomer/synonym relationships).

Structure, Properties, and Bioconjugation Protocols[1]

Executive Summary

N-(2-Aminopropyl)maleimide (often chemically synonymous in commercial catalogs with the linear N-(3-aminopropyl)maleimide ) is a heterobifunctional crosslinking reagent. It serves as a critical "spacer" molecule in the development of Antibody-Drug Conjugates (ADCs), surface functionalization, and proteomic labeling.

Its core utility lies in its dual reactivity:

-

Maleimide Moiety: Selectively reacts with sulfhydryl groups (thiols, -SH) via Michael addition.[1][2]

-

Primary Amine Moiety: Reacts with carboxyls (via EDC/NHS activation) or activated esters (NHS-esters, PFP-esters) to form stable amide bonds.

This guide clarifies the structural nomenclature, details the physicochemical properties, and provides a self-validating protocol for its use in bioconjugation.

Chemical Identity & Structural Precision

In the reagent market, nomenclature can be inconsistent. While "N-(2-Aminopropyl)maleimide" implies a branched chiral structure, it is frequently used as a catalog synonym for the linear C3-spacer variant, N-(3-aminopropyl)maleimide . Researchers must verify the CAS number to ensure the correct spacer length (Propyl vs. Ethyl).

Structural Comparison

| Feature | N-(3-Aminopropyl)maleimide (Linear) | N-(2-Aminoethyl)maleimide (Short Chain) |

| Common CAS (Salt) | 1257852-74-6 (HCl), 110008-25-8 (Free Base) | 146474-00-2 (TFA Salt) |

| Spacer Length | 3 Carbons (~5.0 Å) | 2 Carbons (~3.5 Å) |

| Primary Application | Flexible linker, reduces steric hindrance | Rigid linker, close-proximity coupling |

| IUPAC Name | 1-(3-aminopropyl)pyrrole-2,5-dione | 1-(2-aminoethyl)pyrrole-2,5-dione |

Physicochemical Properties (HCl Salt)

-

Molecular Formula: C₇H₁₀N₂O₂ · HCl

-

Molecular Weight: 190.63 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Solubility: Soluble in water, DMSO, DMF, and Methanol.

-

Stability: Hygroscopic. The maleimide ring is susceptible to hydrolysis at pH > 7.5.

Mechanism of Action

The compound functions as a bridge. The reaction order is critical to prevent polymerization.

-

Amine Coupling (pH 7.0–8.0): The primary amine reacts with an activated ester (e.g., NHS-ester) on the target molecule (Label/Drug).

-

Thiol Coupling (pH 6.5–7.5): The maleimide group undergoes a specific Michael addition with a cysteine thiol on the biomolecule (Protein/Antibody).

Critical Note on Self-Polymerization:

In its free base form, the amine of one molecule can attack the maleimide of another. Therefore, the reagent is supplied as a salt (HCl or TFA) to protonate the amine (

Reaction Pathway Diagram

The following diagram illustrates the sequential conjugation logic, prioritizing the amine reaction first to preserve the sensitive maleimide group.

Caption: Sequential conjugation workflow. The amine-reactive step is typically performed first to functionalize the payload, followed by the thiol-reactive step to label the protein.

Experimental Protocol: Maleimide Functionalization of a Carboxyl-Surface

This protocol describes using N-(2-aminopropyl)maleimide to convert a carboxylated surface (e.g., beads, nanoparticles) into a thiol-reactive surface.

Reagents Required:

-

N-(2-Aminopropyl)maleimide HCl[1]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1x PBS, pH 7.2 (EDTA included to prevent metal-catalyzed oxidation of thiols later)

Step-by-Step Methodology

-

Carboxyl Activation:

-

Wash carboxylated beads/surface with Activation Buffer .

-

Add EDC (2 mM) and NHS (5 mM) in Activation Buffer.

-

Incubate for 15 minutes at Room Temperature (RT).

-

Mechanism: This creates a semi-stable amine-reactive NHS-ester intermediate on the surface.

-

-

Linker Conjugation (Amine Reaction):

-

Dissolve N-(2-Aminopropyl)maleimide HCl in Coupling Buffer to a concentration of 10 mM.

-

Note: Do not store this solution; prepare immediately before use to minimize hydrolysis.

-

Add the linker solution to the activated surface.

-

Adjust pH to 7.2–7.5 using dilute NaOH if necessary (the HCl salt will lower pH).

-

Incubate for 1–2 hours at RT.

-

-

Quenching & Washing:

-

Add Hydroxylamine or Tris buffer (pH 8.0) to quench remaining NHS esters (optional, but recommended to prevent cross-linking).

-

Wash the surface extensively with PBS (pH 7.2) to remove unbound linker.

-

Validation: The surface is now "Maleimide-Activated."

-

-

Thiol Conjugation (Ligand Attachment):

-

Add the thiol-containing ligand (protein/peptide) in PBS-EDTA (pH 6.5–7.2).

-

Incubate for 2 hours at RT or overnight at 4°C.

-

Critical: Ensure the protein thiols are reduced (use TCEP beads if necessary) before adding to the maleimide surface.

-

Troubleshooting & Stability (Self-Validating Systems)

To ensure scientific integrity, every experiment should include controls for the two primary failure modes: Hydrolysis and Oxidation .

| Failure Mode | Indicator | Prevention Strategy |

| Maleimide Hydrolysis | Loss of thiol-reactivity over time. Ring opens to maleamic acid (non-reactive). | Strict pH Control: Keep pH < 7.5 during storage and conjugation. Use dry solvents (DMSO/DMF) for stock solutions. |

| Amine Oxidation | Yellowing of the solid salt; poor solubility. | Store under inert gas (Argon/Nitrogen) at -20°C. Desiccate. |

| Cross-Reactivity | Precipitation during conjugation. | Salt Removal: If using high concentrations, dialyze to remove excess linker before adding the thiol-protein. |

Stability Diagram: Hydrolysis Pathway

The maleimide ring is metastable in aqueous environments.

Caption: Degradation pathway. At alkaline pH, the maleimide ring hydrolyzes to maleamic acid, permanently destroying thiol reactivity.

References

-

PubChem. (2025).[3][4] Compound Summary: N-(2-Aminoethyl)maleimide (Structural Analog). National Library of Medicine. Retrieved from [Link]

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for Maleimide-Thiol chemistry parameters).

Sources

A Technical Guide to N-(2-Aminopropyl)maleimide HCl Salt (CAS 1257852-74-6): A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Heterobifunctionality in Bioconjugation

In the landscape of modern therapeutics and diagnostics, particularly in the development of Antibody-Drug Conjugates (ADCs), the precise and stable linkage of disparate molecular entities is paramount.[1][][3] N-(2-Aminopropyl)maleimide HCl salt (CAS 1257852-74-6) has emerged as a critical tool in the bioconjugationist's arsenal. This heterobifunctional crosslinking reagent, featuring a thiol-reactive maleimide group and a primary amine, offers a versatile platform for the sequential and controlled conjugation of biomolecules.[4]

This guide provides an in-depth technical overview of N-(2-Aminopropyl)maleimide HCl salt, from sourcing and quality control to its mechanistic underpinnings and practical application in creating complex bioconjugates. As a Senior Application Scientist, the focus here is not merely on protocol but on the rationale behind the procedural steps, ensuring a robust and reproducible bioconjugation strategy.

I. Compound Profile and Supplier Identification

Chemical Identity:

-

Systematic Name: 1-(3-aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

-

Common Synonyms: N-(2-Aminopropyl)maleimide HCl salt, Mal-NH2 HCl

-

CAS Number: 1257852-74-6

-

Molecular Formula: C₇H₁₁ClN₂O₂

-

Molecular Weight: 190.63 g/mol

Supplier Landscape:

Identifying a reliable supplier is the foundational step for any research and development program. The following table summarizes key suppliers for CAS 1257852-74-6, though researchers should always conduct their own due diligence and request lot-specific data.

| Supplier | Product Name | Additional Information |

| MedKoo Biosciences | N-(2-Aminopropyl)maleimide HCl | Research-grade chemical supplier. |

| Ambeed | 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione HCl | Supplier of building blocks and intermediates. |

II. Quality Control and Technical Specifications: A Scientist's Perspective

The purity and characterization of your crosslinker are non-negotiable. When procuring N-(2-Aminopropyl)maleimide HCl salt, a comprehensive Certificate of Analysis (CoA) is essential. Below are the critical parameters to scrutinize:

-

Purity (by HPLC): Look for a purity of ≥95%. This ensures that side reactions from impurities are minimized, leading to a more homogenous final conjugate.

-

Identity Confirmation (by ¹H-NMR and MS): The CoA should confirm the chemical structure via proton NMR and provide the correct molecular weight through mass spectrometry.

-

Appearance: Typically a white to off-white solid. Any significant deviation could indicate degradation or impurity.

-

Solubility: Information on solubility in relevant solvents (e.g., DMSO, DMF, water) is crucial for reaction setup.

-

Storage Conditions: This reagent is sensitive to moisture and light. Recommended storage is at -20°C for the long term and 0-4°C for the short term, under dry and dark conditions.

III. The Chemistry of N-(2-Aminopropyl)maleimide: A Tale of Two Reactive Groups

The utility of this crosslinker lies in its two distinct reactive moieties, which allow for a two-stage conjugation strategy. This minimizes the formation of undesirable homodimers.

A. The Thiol-Reactive Maleimide:

The maleimide group is highly selective for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[5] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. This forms a stable thioether bond.

This reaction is most efficient at a pH range of 6.5-7.5. Below this range, the thiol is less nucleophilic, and above it, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it unreactive.

B. The Nucleophilic Primary Amine:

Once the maleimide has reacted with the target thiol, the primary amine on the propyl linker remains available for a second conjugation step. This amine can be targeted by various electrophilic reagents, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.

IV. Application in Drug Development: Crafting an Antibody-Drug Conjugate

A prime application for N-(2-Aminopropyl)maleimide HCl salt is in the construction of ADCs. The following section outlines a conceptual two-step protocol for conjugating a cytotoxic drug (payload) to an antibody.

Experimental Workflow Overview:

Detailed Two-Step Conjugation Protocol (Representative):

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2)

-

N-(2-Aminopropyl)maleimide HCl salt (CAS 1257852-74-6)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

NHS-activated cytotoxic payload

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction buffers:

-

Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Conjugation Buffer B: Sodium borate buffer, pH 8.5

-

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Antibody Reduction and Linker Conjugation

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed Conjugation Buffer A.

-

Reduction of Disulfide Bonds: Add a 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds, exposing free thiol groups.

-

Linker Preparation: Immediately before use, dissolve N-(2-Aminopropyl)maleimide HCl salt in anhydrous DMSO to a stock concentration of 10 mM.

-

First Conjugation Reaction: Add a 10-fold molar excess of the dissolved linker to the reduced antibody solution. Incubate for 2 hours at room temperature with gentle mixing. This reaction conjugates the maleimide group of the linker to the newly formed thiols on the antibody.

-

Purification: Remove excess TCEP and unconjugated linker using an SEC column equilibrated with Conjugation Buffer A. The first peak corresponds to the antibody-linker conjugate.

Step 2: Payload Attachment

-

Payload Preparation: Dissolve the NHS-activated payload in anhydrous DMSO to a stock concentration of 10 mM.

-

pH Adjustment: Adjust the pH of the purified antibody-linker conjugate solution to 8.5 by adding Conjugation Buffer B. This facilitates the reaction between the primary amine of the linker and the NHS ester of the payload.

-

Second Conjugation Reaction: Add a 5-fold molar excess of the dissolved payload to the antibody-linker conjugate solution. Incubate for 4 hours at room temperature, protected from light.

-

Final Purification: Purify the final ADC from excess payload and reaction byproducts using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

Characterization:

The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC-HPLC), and Size-Exclusion Chromatography (SEC-HPLC).

V. Conclusion: Enabling Precision in Bioconjugate Design

N-(2-Aminopropyl)maleimide HCl salt represents a significant advancement in the field of bioconjugation. Its heterobifunctional nature allows for a controlled, sequential approach to building complex biomolecules like ADCs.[4][6] By understanding the underlying chemistry of its reactive groups and carefully controlling reaction conditions, researchers can leverage this powerful tool to create homogenous and stable conjugates with high therapeutic potential. The stability of the resulting thioether and amide bonds is critical for ensuring that the payload is delivered effectively to the target site, thereby maximizing efficacy and minimizing off-target toxicity.[3] As the demand for precisely engineered biologics continues to grow, the strategic application of reagents like N-(2-Aminopropyl)maleimide HCl salt will undoubtedly play a pivotal role in the future of medicine.

VI. References

-

Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]

-

Maleimide-based linkers in FDA-approved ADCs. ResearchGate. [Link]

-

The Chemistry Behind ADCs. MDPI. [Link]

-

Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. The Chemistry Behind ADCs [mdpi.com]

Heterobifunctional Maleimide-Amine Crosslinker Spacer Length Comparison: A Technical Guide

Executive Summary

In bioconjugation, the selection of a heterobifunctional crosslinker is rarely a "one-size-fits-all" decision. While the reactive chemistry (NHS ester targeting amines; Maleimide targeting sulfhydryls) remains constant, the spacer arm —its length, composition, and rigidity—acts as the critical variable determining conjugate solubility, pharmacokinetics (PK), and yield.

This guide analyzes the mechanistic and practical differences between rigid cyclohexane spacers (e.g., SMCC) and flexible polyethylene glycol spacers (e.g., SM(PEG)n).[1] It provides a self-validating framework for selecting the optimal reagent for Antibody-Drug Conjugates (ADCs), enzyme immobilization, and protein-protein interaction studies.

Part 1: The Mechanistic Basis

The Chemistry of Heterobifunctional Crosslinking

Heterobifunctional crosslinkers allow for the controlled, two-step conjugation of two distinct biomolecules, preventing the formation of homopolymers (e.g., Antibody-Antibody dimers) common with homobifunctional reagents.[2]

-

NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (

) on Lysine residues or N-termini at pH 7.2–9.0 to form a stable amide bond. -

Maleimide: Reacts with sulfhydryl groups (

) on Cysteine residues at pH 6.5–7.5 to form a stable thioether bond.[3][4]

The Spacer Variable: Rigidity vs. Flexibility

The spacer arm connects these two reactive heads. Its physical properties dictate the behavior of the final conjugate.

-

Rigid Spacers (Cyclohexane): Found in SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[2] The cyclohexane ring confers structural rigidity and stabilizes the maleimide group against hydrolysis prior to conjugation. However, it is hydrophobic.[]

-

Flexible Spacers (PEG): Found in SM(PEG)n . Composed of ethylene oxide units. These are hydrophilic, highly flexible, and reduce the immunogenicity of the conjugate.

Diagram 1: The Conjugation Mechanism

Caption: The two-step heterobifunctional conjugation pathway. Step 1 targets amines; Step 2 targets thiols.

Part 2: Spacer Length & Composition Data

The following table compares the most common heterobifunctional maleimide-amine crosslinkers. Note the correlation between PEG unit count and Angstrom (

Table 1: Crosslinker Specifications

| Common Name | Spacer Composition | Spacer Length ( | Hydrophobicity | Key Feature | Typical Application |

| SMCC | Cyclohexane (Alkyl) | 8.3 | High (Hydrophobic) | Rigid; Maleimide stability | Stable ADCs (e.g., T-DM1), Hapten-Carrier |

| SM(PEG)2 | PEG (2 units) | 17.6 | Low (Hydrophilic) | Short but soluble | Crosslinking without aggregation |

| SM(PEG)4 | PEG (4 units) | 24.6 | Low (Hydrophilic) | Balanced length | General protein conjugation |

| SM(PEG)12 | PEG (12 units) | 53.4 | Very Low | Long reach | Nanoparticle functionalization |

| SM(PEG)24 | PEG (24 units) | 95.2 | Very Low | Extreme flexibility | Overcoming steric hindrance in buried sites |

Critical Insight: While SMCC is hydrophobic, the cyclohexane ring stabilizes the maleimide group. In aqueous solution at pH 7.0, the half-life of the maleimide ring in SMCC is significantly longer than that of linear alkyl maleimides, preventing premature "ring opening" (deactivation) before the thiol reaction can occur.

Part 3: Impact on Applications

Antibody-Drug Conjugates (ADCs)[6][7]

-

SMCC (The Kadcyla Model): The short, non-cleavable spacer of SMCC is used in Trastuzumab Emtansine (Kadcyla). The hydrophobicity is manageable because the drug payload (DM1) is conjugated at a relatively low Drug-to-Antibody Ratio (DAR ~3.5). The rigidity prevents the drug from folding back onto the antibody surface.

-

PEG Spacers (The Solubility Shield): When conjugating highly hydrophobic payloads (e.g., PBD dimers), using SMCC often leads to antibody aggregation and precipitation. SM(PEG)8 or SM(PEG)12 acts as a "solubility shield," masking the hydrophobicity of the drug and allowing for higher DARs without destabilizing the antibody.

Steric Hindrance & Protein Interactions

-

The "Reach" Factor: If a sulfhydryl group is buried within a protein cleft (e.g., an enzyme active site), SMCC (8.3

) may physically fail to reach it. An SM(PEG)12 (53.4 -

The "Floppiness" Risk: Extremely long spacers (PEG24+) introduce significant degrees of freedom. In solid-phase immobilization (e.g., ELISA plates), this can cause the captured protein to "flop" against the surface, potentially denaturing it or obscuring binding sites.

Part 4: Experimental Workflow & Decision Logic

Strategic Selection Diagram

Use this decision tree to select the correct spacer length for your specific application.

Diagram 2: Spacer Selection Logic

Caption: Decision matrix for selecting spacer length based on payload hydrophobicity and target accessibility.

Detailed Protocol: Two-Step Conjugation

This protocol is designed to be self-validating . If Step 2 fails, the presence of free crosslinker in Step 3 is the most common cause.

Step 1: Activation (NHS Reaction)[1]

-

Buffer Prep: Use PBS (pH 7.[6]2) with 1-5 mM EDTA. Note: Avoid primary amines (Tris, Glycine) as they will compete with the reaction.

-

Solubilization: Dissolve Crosslinker in dry DMSO or DMF (unless using water-soluble Sulfo- variants).

-

Mixing: Add Crosslinker to Protein A (Amine-containing) at a 10-20 molar excess.

-

Incubation: 30-60 minutes at Room Temperature (RT) or 2 hours at 4°C.

Step 2: Desalting (The Critical Checkpoint)

Why: You must remove excess unreacted crosslinker. If you skip this, the excess crosslinker will react with the sulfhydryls in Step 3, capping them and preventing conjugation.

-

Method: Use a desalting column (e.g., Zeba Spin) or dialysis equilibrated with PBS-EDTA.

-

Validation: Monitor absorbance at 280nm to ensure protein recovery.

Step 3: Conjugation (Maleimide Reaction)

-

Mixing: Mix the Activated Protein A with Protein B (Sulfhydryl-containing).

-

Ratio: Typically 1:1 to 3:1 molar ratio (Activated Protein : Target Protein).

-

Incubation: 2 hours at RT or overnight at 4°C. Note: Keep pH < 7.5 to ensure maleimide specificity to thiols.

Part 5: Troubleshooting & Optimization

The Hydrolysis Race Condition

A common failure mode is the hydrolysis of the maleimide group before it reacts with the thiol.

-

Symptom: Successful NHS activation (verified), but no conjugation in Step 3.

-

Cause: The maleimide ring opens (hydrolyzes) in aqueous buffer over time.

-

SMCC: Cyclohexane ring slows this hydrolysis (Half-life > 40 hours at pH 7.0).

-

Linear/PEG Maleimides: Faster hydrolysis.

-

-

Solution: Perform Step 2 (Desalting) quickly and immediately proceed to Step 3. Do not store "Activated Protein" overnight without freezing.

Thiosuccinimide Stability (Post-Conjugation)

Once conjugated, the resulting ring is a thiosuccinimide .

-

Issue: The Retro-Michael reaction can reverse the conjugation in blood plasma (deconjugation).

-

Advanced Insight: Paradoxically, if the thiosuccinimide ring hydrolyzes after conjugation, it becomes a linear structure that cannot undergo Retro-Michael elimination. This "locks" the conjugate. Modern "self-hydrolyzing" maleimides are designed to accelerate this post-conjugation ring opening to improve ADC safety profiles.

References

-

Thermo Fisher Scientific. Crosslinker Selection Guide. Retrieved from

- Bioconjugate Chemistry.Effect of Spacer Length on ADC Pharmacokinetics. (General mechanistic reference for PEG shielding effects).

-

BroadPharm. PEGylation Reagents and Crosslinkers. Retrieved from

-

Sigma-Aldrich (Merck). Sulfo-SMCC Product Information & Protocols. Retrieved from

-

BenchChem. A Head-to-Head Comparison of Bioconjugation Crosslinkers: Mal-PEG36-NHS Ester vs. SMCC. Retrieved from

Sources

Technical Guide: 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (N-(3-Aminopropyl)maleimide)

Optimization of Heterobifunctional Crosslinking in Bioconjugation and Surface Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione (CAS 110008-25-8), a critical heterobifunctional linker used in Antibody-Drug Conjugates (ADCs), PROTAC development, and surface immobilization. Unlike generic reagent lists, this document focuses on the mechanistic causality of reaction failures—specifically the competition between maleimide hydrolysis and thiol-Michael addition—and provides self-validating protocols to ensure experimental reproducibility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a maleimide moiety (electrophile) linked to a primary amine (nucleophile) via a propyl spacer. In its catalogue form, it is almost exclusively supplied as a salt (Hydrochloride or Trifluoroacetate) to prevent autocatalytic polymerization.

| Property | Specification |

| IUPAC Name | 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione |

| Common Synonyms | |

| CAS Number | 110008-25-8 (Often refers to HCl salt in commercial catalogs) |

| Molecular Weight | 154.17 g/mol (Free Base); ~190.6 g/mol (HCl Salt) |

| Spacer Length | ~5.9 Å (3-carbon alkyl chain) |

| Solubility | High in H₂O, DMSO, DMF; Low in non-polar organic solvents |

| pKa | ~10.0 (Maleimide ring hydrolysis); ~8.5-9.5 (Primary Amine) |

Critical Note on CAS: While CAS 110008-25-8 is the primary identifier, researchers may encounter CAS 1257852-74-6 (specifically denoting the HCl salt) or 886209-47-8 (TFA salt). For stoichiometric calculations, always verify the counterion on the Certificate of Analysis (CoA).

Functional Mechanics: The "Why" Behind the Protocol

The utility of this linker lies in its heterobifunctionality . It allows for the sequential conjugation of two distinct species:

-

Amine End: Reacts with activated carboxyls (NHS esters) or aldehydes (via reductive amination).

-

Maleimide End: Reacts specifically with free sulfhydryls (thiols) via Michael addition.[1]

Mechanistic Pathway & Competitive Risks

The following diagram illustrates the desired reaction pathway versus the critical failure mode (Hydrolysis).

Figure 1: Sequential conjugation logic. Note that high pH promotes the "Dead End" hydrolysis pathway, permanently deactivating the maleimide group.

Stability & Handling: The "Gotchas"

1. Hydrolysis Sensitivity: The maleimide ring is susceptible to hydrolysis, forming non-reactive maleamic acid. This reaction is base-catalyzed.

-

At pH 7.0: Hydrolysis half-life is ~20–50 hours (manageable).

-

At pH 8.5: Hydrolysis half-life drops to <1 hour (critical failure).

-

Implication: Do not store the linker in basic buffers (e.g., Carbonate/Bicarbonate) for extended periods before the thiol reaction.

2. Retro-Michael Addition: While the thioether bond is stable, it is reversible in plasma (Retro-Michael), leading to "linker exchange" with serum albumin.[1]

-

Mitigation: Post-conjugation hydrolysis (deliberate ring opening at high pH after thiol attachment) creates a stable succinamic acid linkage, preventing payload loss in ADCs.

Applications in Bioconjugation[5][6][11][14][15][16][17]

A. Antibody-Drug Conjugates (ADCs)

Used to introduce a "handle" onto a drug payload or an antibody.[1]

-

Workflow: The amine end is coupled to a cytotoxin (via an active ester), creating a "Drug-Linker" construct. This construct is then conjugated to reduced interchain cysteines of an antibody.

B. Surface Immobilization (SAMs)

Used to functionalize gold or silica surfaces.

-

Gold: The amine does not bind gold well; usually, a carboxyl-terminated SAM is formed first, activated with EDC/NHS, and then reacted with N-(3-Aminopropyl)maleimide. This leaves the maleimide exposed to capture thiol-tagged proteins.

Experimental Protocol: Protein-Surface Conjugation

Scenario: Immobilizing a thiol-containing protein onto a Carboxyl-functionalized surface (e.g., COOH-beads or chip).

Phase 1: Surface Activation & Linker Attachment

-

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

N-(3-Aminopropyl)maleimide HCl (dissolved in dry DMSO at 50 mM).

-

-

Buffer: MES Buffer (100 mM, pH 5.0–6.0). Why? EDC is most stable at acidic pH.

-

Activation: Wash COOH-surface with MES buffer. Add EDC (200 mM) and NHS (50 mM). Incubate for 15 minutes.

-

Wash: Rapidly wash with PBS (pH 7.2) to remove excess EDC. Do not delay; the NHS-ester hydrolyzes quickly.

-

Linker Coupling: Immediately add N-(3-Aminopropyl)maleimide (1-5 mM in PBS). Incubate for 1 hour at Room Temp.

-

Checkpoint: The amine reacts with the NHS-ester. The maleimide remains intact because the pH (7.2) is neutral, minimizing hydrolysis.[2]

-

Phase 2: Protein Conjugation (Thiol Capture)

-

Reagent: Protein with free cysteine (reduced).

-

Buffer: PBS-EDTA (pH 6.5–7.2). Why? EDTA prevents metal-catalyzed oxidation of thiols (disulfide formation).

-

Wash: Rinse the surface to remove unbound linker.

-

Conjugation: Add the thiol-protein (10–100 µM). Incubate for 2–4 hours at Room Temp or Overnight at 4°C.

-

Quench (Optional): Add 10 mM Cysteine or Mercaptoethanol to block unreacted maleimides.

Workflow Diagram

Figure 2: Step-by-step surface immobilization workflow ensuring pH compatibility.

Troubleshooting & Quality Control (QC)

A "blind" protocol is a failed protocol. Use these methods to validate each step:

| Failure Mode | Symptom | QC Method |

| Linker Hydrolysis | No protein binding despite good surface activation. | UV Assay: Maleimides absorb at ~300 nm. Hydrolysis causes a decrease in absorbance (extinction coefficient |

| Oxidized Thiols | Protein does not bind to active maleimide surface. | Ellman’s Reagent: Quantify free thiols on the protein before addition. If low, reduce with TCEP. |

| Amine Polymerization | Precipitants in linker stock solution. | Visual/Solubility: Ensure linker is stored as HCl salt. If using free base, use immediately. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive source for crosslinking chemistry parameters).

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2287-2293. (Discusses hydrolysis vs. retro-Michael stability).

-

BroadPharm. "1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride Product Data.

-

PubChem. "Compound Summary: N-(3-Aminopropyl)maleimide.

Sources

Molecular weight and formula of N-(2-Aminopropyl)maleimide hydrochloride

Executive Summary

N-(2-Aminopropyl)maleimide hydrochloride (and its structural isomers) represents a class of short-chain, heterobifunctional crosslinkers essential for high-fidelity bioconjugation.[1] Comprising a maleimide moiety (thiol-reactive) and a primary amine (carboxylate-reactive or surface-binding), this compound is critical in the synthesis of Antibody-Drug Conjugates (ADCs), immobilization of peptides on biosensors, and hydrogel crosslinking.[1]

Critical Nomenclature Note: In commercial catalogs, the term "N-(2-Aminopropyl)maleimide" is frequently used interchangeably with its linear isomer N-(3-Aminopropyl)maleimide . However, chemically, these are distinct isomers. This guide provides data for the specific branched (2-aminopropyl) isomer requested, while referencing the common linear (3-aminopropyl) standard to prevent experimental error.

Physicochemical Characterization

Molecular Identity

The following data distinguishes the specific branched isomer from the linear analog.

| Property | N-(2-Aminopropyl)maleimide HCl (Branched) | N-(3-Aminopropyl)maleimide HCl (Linear) |

| CAS Number | Not widely listed (Custom Synthesis) | 1257852-74-6 |

| Molecular Formula | ||

| Molecular Weight | 190.63 g/mol | 190.63 g/mol |

| Free Base MW | 154.17 g/mol | 154.17 g/mol |

| Appearance | White to off-white hygroscopic solid | White to off-white hygroscopic solid |

| Solubility | >50 mg/mL in Water, DMSO, DMF | >50 mg/mL in Water, DMSO, DMF |

| Reactive Groups | Maleimide (Cys-reactive), Amine (COOH-reactive) | Maleimide (Cys-reactive), Amine (COOH-reactive) |

Structural Visualization

The diagram below illustrates the structural difference between the requested branched isomer and the common linear standard, alongside the shorter ethyl analog often used in similar applications.

Figure 1: Structural comparison of aminopropyl maleimide isomers. Note that the linear form is the standard "C3" spacer used in most commercial applications.

Synthesis & Stability Logic

Synthetic Route (Boc-Protection Strategy)

Direct synthesis from diamines is prone to polymerization. The industry-standard protocol utilizes a Boc-protected diamine to ensure single-end maleimide formation.

-

Mono-protection: 1,2-diaminopropane is reacted with

(stoichiometric control) to yield -

Maleamic Acid Formation: Reaction with maleic anhydride in dry ether/THF.

-

Cyclization (Critical Step): Ring closure using

or HMDS/ -

Deprotection: Removal of Boc group using 4M HCl in Dioxane to precipitate the final N-(2-Aminopropyl)maleimide Hydrochloride salt.

Stability & Storage (The "Self-Validating" System)

Maleimides are susceptible to hydrolysis, which opens the ring to form non-reactive maleamic acid. This degradation is pH-dependent.

-

Solid State: Stable at -20°C under argon/nitrogen (desiccated).

-

Solution State:

-

pH < 6.0: Stable for hours.

-

pH > 7.5:[2] Rapid hydrolysis (

hours to minutes). -

Validation: Always quantify maleimide activity before use (see Section 5).

-

Bioconjugation Protocols[2][3][4]

Workflow: Carboxylate-to-Thiol Crosslinking

This protocol describes using N-(2-Aminopropyl)maleimide to link a Carboxyl-containing molecule (Protein A) to a Thiol-containing molecule (Peptide B).

Reagents:

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-Hydroxysuccinimide)

-

Conjugation Buffer: PBS, pH 7.2, EDTA 5mM (to prevent metal-catalyzed thiol oxidation).

Figure 2: Two-step heterobifunctional crosslinking workflow. Step 1 activates the carboxyl group; Step 2 conjugates the thiol.

Detailed Methodology

-

Activation (Step 1):

-

Dissolve Protein A in Activation Buffer (0.1M MES, pH 6.0).

-

Add EDC (10-fold molar excess) and NHS (25-fold molar excess). React for 15 mins at RT.

-

Why MES? Carboxylate activation is most efficient at pH 5.5–6.0.

-

-

Linker Addition:

-

Add N-(2-Aminopropyl)maleimide HCl (dissolved in water) to the reaction. Adjust pH to 7.2–7.5 immediately with 1M bicarbonate.

-

React for 1-2 hours at RT.

-

Purification 1: Remove excess crosslinker using a desalting column (Zeba Spin or PD-10) equilibrated with Conjugation Buffer (PBS, pH 7.2, 5mM EDTA).

-

-

Conjugation (Step 2):

-

Add the Thiol-containing Peptide B to the purified Maleimide-activated Protein A.

-

Molar Ratio: Use 1.5–5x excess of peptide depending on cost/availability.

-

React for 2 hours at RT or overnight at 4°C.

-

Purification 2: Size exclusion chromatography (SEC) to isolate the final conjugate.

-

Analytical Validation (Self-Validating Steps)

To ensure scientific integrity, do not assume the maleimide is active. Validate it.

The Modified Ellman’s Assay

Before adding your precious peptide/protein, test the activity of the maleimide linker.

-

Take an aliquot of the Maleimide-Activated Protein (from Step 2 above).

-

React with a known excess of Cysteine standard.

-

Measure remaining free thiol using Ellman’s Reagent (DTNB) at 412 nm.

-

Calculation:

.-

Pass Criteria: >80% of theoretical amine sites are converted to active maleimides.

-

Mass Spectrometry

-

ESI-MS: The addition of N-(2-Aminopropyl)maleimide (Free base MW 154.17) results in a mass shift of +136.15 Da (loss of water during amide bond formation) on the target carboxylate.

-

Linear vs Branched: MS/MS fragmentation is required to distinguish the 2-aminopropyl vs 3-aminopropyl isomers (different fragmentation patterns of the alkyl linker).

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Authoritative source for EDC/NHS and Maleimide chemistry protocols.

-

MedKoo Biosciences. (n.d.). N-(2-Aminopropyl)maleimide HCl Product Data. MedKoo. Source for commercial availability and physicochemical data of the aminopropyl maleimide class.

-

PubChem. (n.d.). Compound Summary: N-(2-Aminoethyl)maleimide hydrochloride.[3][4][5][6][7][8] National Library of Medicine. Reference for the analogous ethyl-linker compound properties.

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2287-2293. Primary literature regarding maleimide ring hydrolysis and stability concerns.

Sources

- 1. medkoo.com [medkoo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 4. N-(2-Aminoethyl)maleimide|Bioconjugation Reagent [benchchem.com]

- 5. CAS 134272-64-3: 2-MALEIMIDOETHYLAMINE HCL | CymitQuimica [cymitquimica.com]

- 6. 134272-64-3|N-(2-Aminoethyl)maleimide Hydrochloride|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. calpaclab.com [calpaclab.com]

Methodological & Application

Application Note: Heterobifunctional Activation of Carboxyl Groups using N-(2-Aminopropyl)maleimide

Topic: Protocol for conjugating N-(2-Aminopropyl)maleimide to carboxyl groups Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Scientific Rationale

The conjugation of N-(2-Aminopropyl)maleimide (APM) to carboxyl groups represents a critical "activation" strategy in bioconjugation. Unlike standard amine-reactive crosslinking (e.g., using SMCC to target lysine residues), this protocol targets solvent-accessible carboxylic acids (C-terminus, Asp, Glu, or carboxylated polymers), converting them into thiol-reactive maleimide moieties.

This approach is particularly valuable when:

-

Amine Scarcity: The target molecule lacks primary amines but is rich in carboxyl groups (e.g., certain acidic peptides, carboxylated nanoparticles, or alginate hydrogels).

-

Orientation Control: Conjugation via the C-terminus is required to preserve the N-terminal active site.

-

Surface Functionalization: Activating carboxylated beads or sensor chips for subsequent thiol-ligand capture.

Key Mechanistic Challenge: The protocol relies on Carbodiimide (EDC) chemistry.[1] A major risk in this workflow is the competing hydrolysis of the maleimide ring at elevated pH, versus the requirement for a nucleophilic (unprotonated) amine on the APM linker. This protocol utilizes a Two-Step pH-Shift Strategy to decouple the activation step (pH 5.5) from the conjugation step (pH 7.2), maximizing yield while preserving maleimide integrity.

Chemical Mechanism & Reaction Scheme[2]

The process follows a classic zero-length crosslinking activation followed by nucleophilic substitution.

-

Activation: The carboxyl group reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.[1]

-

Stabilization: NHS (N-hydroxysuccinimide) or Sulfo-NHS displaces the O-acylisourea to form a semi-stable NHS-ester.[1] This prevents rapid hydrolysis and improves coupling efficiency.[2]

-

Conjugation: The primary amine of N-(2-Aminopropyl)maleimide attacks the NHS-ester, forming a stable amide bond.[3] The maleimide group remains pendant and available for future reaction with thiols.

Reaction Pathway Diagram[2]

Figure 1: Step-wise activation and conjugation mechanism. The process converts a carboxylic acid into a maleimide-functionalized motif.

Materials & Critical Parameters

Reagents

| Reagent | Specification | Role |

| Target Molecule | Carboxylated protein, peptide, or particle | The scaffold to be modified.[1][4][5][6][7][8][9] |

| APM Linker | N-(2-Aminopropyl)maleimide (TFA or HCl salt) | Heterobifunctional linker (Amine-to-Maleimide). |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | Carboxyl activator. Hygroscopic - store at -20°C.[7] |

| Sulfo-NHS | N-hydroxysulfosuccinimide | Stabilizer for the amine-reactive intermediate. |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Acidic pH is crucial for EDC stability and efficiency. |

| Conjugation Buffer | 10x PBS or 1 M HEPES, pH 7.5 | Used to shift pH to neutral for the amine reaction. |

| Desalting Column | Zeba™ Spin or PD-10 (MWCO appropriate for target) | Removal of excess reagents.[10] |

Critical Control Parameters (The "Why")

-

Buffer Composition (Strict Rule): Do NOT use primary amine buffers (Tris, Glycine) during the conjugation step. They will compete with the APM linker for the activated carboxyls.

-

pH Balance:

-

Activation (pH 5.0–6.0): EDC is most active here. Hydrolysis of the active ester is slow.

-

Conjugation (pH 7.0–7.5): The amine on APM (pKa ~9-10) needs to be partially unprotonated to react. However, do not exceed pH 7.5 , as the maleimide ring will undergo ring-opening hydrolysis, rendering it useless for subsequent thiol reactions [1].

-

-

Stoichiometry: Because APM is a small molecule, use a large molar excess (20-50x) relative to the target carboxyls to drive the reaction to completion.

Experimental Protocol

Phase 1: Carboxyl Activation (EDC/NHS)

Objective: Create a reactive NHS-ester on the target molecule.

-

Preparation: Dissolve the target molecule (protein/particle) in Activation Buffer (MES, pH 6.0) to a concentration of 1–5 mg/mL.

-

Note: If the sample is in PBS or Tris, perform a buffer exchange (dialysis/desalting) into MES buffer first.

-

-

Activator Solubilization: Immediately before use, weigh out EDC and Sulfo-NHS. Dissolve them separately in Activation Buffer to 100 mM.

-

Reaction Assembly: Add reagents to the target molecule solution in the following order:

-

Add Sulfo-NHS to a final concentration of 5 mM (or 10-20x molar excess over target carboxyls).

-

Add EDC to a final concentration of 2 mM (or 10x molar excess).

-

-

Incubation: Mix well and incubate at Room Temperature for 15 minutes .

-

Caution: Do not incubate longer than 30 minutes; the active ester will begin to hydrolyze.

-

Phase 2: Conjugation of N-(2-Aminopropyl)maleimide

Objective: React the amine linker with the activated carboxyl while preserving the maleimide.

-

Linker Preparation: While Phase 1 is incubating, dissolve N-(2-Aminopropyl)maleimide in dry DMSO or water to a concentration of 50 mM.

-

Tip: If using the TFA salt, dissolve in DMSO to prevent immediate acidification of your buffer.

-

-

pH Adjustment (Critical):

-

Option A (High Purity): Pass the activated target from Phase 1 through a desalting column equilibrated with PBS, pH 7.2 to remove excess EDC. This prevents EDC from crosslinking the APM to itself (if APM has carboxyl impurities) or affecting downstream assays.

-

Option B (One-Pot/Rapid): Add 10x PBS (pH 7.5) or 1 M HEPES (pH 7.5) to the reaction mixture to raise the pH to ~7.2.

-

-

Linker Addition: Add the APM solution to the activated target.

-

Molar Ratio: Target a 20-50x molar excess of APM over the target molecule.

-

-

Incubation: Incubate at Room Temperature for 2 hours or 4°C Overnight .

-

Keep the reaction vessel protected from light (maleimides are light-sensitive).

-

Phase 3: Purification & Validation

Objective: Remove excess APM linker and verify functionality.

-

Purification: Remove the unreacted APM small molecule using size-exclusion chromatography (desalting column) or dialysis against PBS (pH 7.2) containing 1-5 mM EDTA.

-

Why EDTA? It chelates divalent metals that can catalyze the oxidation of thiols, protecting the maleimide-thiol reaction in the next step.

-

-

Validation (Reverse Ellman's Assay):

-

Since the maleimide itself is not easily visualized, validate its presence by its ability to consume a known amount of thiol.

-

Incubate the conjugate with a known excess of Cysteine or GSH.

-

Measure residual thiols using Ellman's Reagent (DTNB). A decrease in absorbance at 412 nm compared to a control indicates successful maleimide incorporation [2].

-

Workflow Visualization

Figure 2: Operational workflow for APM conjugation. Path A is recommended for protein targets to prevent side reactions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during activation | Isoelectric point (pI) precipitation | If the protein pI is near pH 5-6, the activation buffer may cause precipitation. Increase ionic strength (NaCl) or perform activation at pH 6.5 (less efficient but safer). |

| No Maleimide Activity | Hydrolysis of Maleimide | Ensure the conjugation step (Phase 2) did not exceed pH 7.5. Maleimides hydrolyze rapidly > pH 8.0. |

| Low Conjugation Efficiency | Amine Contamination | Ensure the starting buffer contained NO Tris, Glycine, or Azide. Dialyze extensively before starting. |

| Crosslinking (Gel formation) | Protein Self-Polymerization | If the target protein has both Carboxyls and Amines (Lysines), EDC will crosslink proteins together. Solution: Use a high excess of APM to outcompete protein-protein interactions, or block protein amines first (though this defeats the purpose if amines were needed). This protocol is best for carboxylated surfaces or amine-free polymers. |

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-nb.info [d-nb.info]

- 7. bioacts.com [bioacts.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. resources.tocris.com [resources.tocris.com]

Application Note: Carboxyl-to-Maleimide Conversion of Proteins via EDC/NHS Coupling with N-(2-Aminopropyl)maleimide

Abstract & Strategic Rationale

This Application Note details the protocol for converting surface carboxyl groups (Aspartate, Glutamate, C-terminus) of a protein into reactive maleimide handles using N-(2-Aminopropyl)maleimide (APM) via EDC/NHS chemistry .

Why This Strategy?

Standard maleimide labeling targets Lysine residues (using SMCC). However, this "Reverse Labeling" strategy targeting Carboxyls is critical when:

-

Lysine Preservation is Required: The protein's active site relies on Lysines, making standard amine-reactive crosslinkers inhibitory.

-

Orthogonal Chemistry: You wish to create a "Janus" particle or dual-labeled protein by reserving Lysines for a different label (e.g., an NHS-fluorphore) while using Carboxyls for thiol-conjugation.

-

Charge Modulation: Converting negatively charged Carboxyls (

) to neutral amides alters the isoelectric point (pI), potentially improving cellular uptake or solubility in specific contexts.

Chemical Mechanism & Critical Considerations

The Reaction Pathway

The process involves a "zero-length" activation of the protein carboxyls, followed by the nucleophilic attack of the APM's primary amine.

-

Activation: EDC (Carbodiimide) reacts with Protein-COOH to form an unstable O-acylisourea.[1]

-

Stabilization: NHS displaces the O-acylisourea to form a semi-stable NHS-ester.

-

Coupling: The primary amine of APM attacks the NHS-ester, forming a stable amide bond. The maleimide group remains pendant and reactive toward thiols.

Mechanism Diagram

Figure 1: Reaction pathway for carboxyl-to-maleimide conversion. Note the competition risk from internal Lysines.

Critical Technical Challenges

-

Self-Polymerization (The "Killer" Variable): Once the protein carboxyls are activated as NHS-esters, they will react with any available amine. This includes the protein's own Lysines.

-

Solution: You must use a high molar excess (50x–100x) of APM. The APM must flood the system to kinetically outcompete the intramolecular Lysine reaction.

-

-

Maleimide Hydrolysis: The maleimide ring opens (deactivates) rapidly at pH > 8.0. The coupling step must be strictly maintained between pH 7.0 and 7.5.

Materials & Reagents

| Reagent | Specification | Purpose |

| Protein | 1–10 mg/mL in MES Buffer | Target for modification. Must be free of Tris/Glycine.[2] |

| APM | N-(2-Aminopropyl)maleimide (HCl salt) | The heterobifunctional linker.[3] |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxyl activator.[1][4] Hygroscopic - store at -20°C.[5] |

| NHS | N-hydroxysuccinimide | Stabilizes the active ester intermediate.[4][6] |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC activation; suppresses Lysine reactivity. |

| Coupling Buffer | 10X PBS (Phosphate Buffered Saline) | Used to raise pH to 7.2 for the amine coupling step. |

| Desalting Column | Zeba™ Spin or PD-10 (MWCO 7kDa) | Essential to remove excess APM before thiol reaction. |

Detailed Experimental Protocol

Phase 1: Protein Activation (pH 6.0)

Goal: Create amine-reactive NHS-esters on Asp/Glu residues.

-

Buffer Exchange: Ensure the protein is in Activation Buffer (0.1 M MES, pH 6.0) .

-

Note: If the protein is in Tris or Glycine, you must dialyze or desalt it first. These buffers contain amines that will inhibit the reaction.

-

-

Prepare Reagents:

-

Weigh 2 mg of EDC and 2 mg of NHS in separate microcentrifuge tubes.

-

Dissolve immediately before use in Activation Buffer to a concentration of 100 mM.

-

-

Activation Reaction:

-

Add EDC to the protein solution to a final concentration of 2 mM (approx.[5][7][8] 10-fold molar excess over protein).[2][8]

-

Add NHS to a final concentration of 5 mM.[8]

-

Incubate: 15 minutes at Room Temperature (RT).

-

Why? Short activation prevents excessive crosslinking. The low pH (6.0) keeps Lysines protonated (

), reducing their reactivity during this phase.

-

Phase 2: APM Coupling (pH Shift to 7.2)

Goal: Attach APM to the activated esters before they hydrolyze or crosslink.

-

Prepare APM Stock: While Phase 1 is incubating, dissolve N-(2-Aminopropyl)maleimide hydrochloride in water or MES buffer to 50 mg/mL.

-

Initiate Coupling:

-

Add the APM solution to the activated protein mixture.

-

Target Stoichiometry: Aim for a 100-fold molar excess of APM over the protein.

-

Calculation: For 1 mL of 50 kDa protein at 2 mg/mL (40 nmol protein), add 4000 nmol of APM.

-

-

Adjust pH (Critical):

-

Immediately add sufficient 10X PBS or 1M Sodium Phosphate (pH 7.4) to raise the reaction pH to 7.2–7.5 .

-

Warning: Do not exceed pH 7.5 to protect the maleimide ring.

-

-

Incubate: 2 hours at RT or Overnight at 4°C.

Phase 3: Purification & Quality Control

Goal: Remove free APM. Free APM will quench your downstream thiol reaction immediately.

-

Desalting: Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Zeba Spin or Sephadex G-25) equilibrated with PBS + 10 mM EDTA (pH 7.2) .

-

EDTA Purpose: Prevents metal-catalyzed oxidation of sulfhydryls in the next step.

-

-

Validation (Ellman's Assay Reverse Test):

-

To verify maleimide incorporation, take an aliquot of the purified protein.

-

React it with a known excess of Cysteine or GSH.

-

Measure residual thiols using Ellman's Reagent (DTNB). A decrease in free thiols compared to a control indicates successful maleimide grafting.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for APM conjugation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during Phase 1 | Over-activation (Isoelectric precipitation) | Reduce EDC concentration or activation time. Ensure salt (NaCl) is present in MES buffer.[5] |

| Protein Aggregation (High MW bands) | Self-crosslinking (Lysine attack) | Increase the molar excess of APM (up to 150x). Ensure pH is < 6.0 during activation phase.[5] |

| No Downstream Thiol Reactivity | Maleimide Hydrolysis | Check pH of Phase 2. If pH > 7.5, maleimide hydrolyzes to unreactive maleamic acid. |

| Low Coupling Efficiency | Buffer Interference | Ensure starting protein buffer has NO amines (Tris, Glycine, Azide). |

References

-

Thermo Fisher Scientific. EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Product Instructions.Link

-

Hermanson, G. T. Bioconjugate Techniques (3rd Edition). Academic Press, 2013. Chapter 3: Zero-Length Crosslinkers. Link

-

PubChem. N-(2-Aminoethyl)maleimide Compound Summary. (Structural analog reference). Link

-

Mattson, G., et al. "A practical approach to crosslinking." Molecular Biology Reports, 1993. (Foundational protocol for EDC/NHS optimization). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. covachem.com [covachem.com]

- 3. medkoo.com [medkoo.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. manuals.plus [manuals.plus]

- 8. assets.fishersci.com [assets.fishersci.com]

Precision Engineering of Antibody-Drug Conjugates: The Lysine-Directed SMCC/Maleimide Workflow

Abstract & Strategic Overview

The construction of Antibody-Drug Conjugates (ADCs) via lysine residues remains a cornerstone of bioconjugation, exemplified by the clinical success of ado-trastuzumab emtansine (T-DM1) . This approach utilizes heterobifunctional linkers—specifically those bridging Amines (on the antibody) and Thiols (on the payload) via a Maleimide intermediate.[1][2]

While stochastic in nature, lysine conjugation offers high yield and solubility advantages over cysteine-based methods. However, it requires rigorous control over Drug-to-Antibody Ratio (DAR) and aggregation . This guide details the "Amine-Maleimide" workflow using SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , providing a self-validating protocol to generate ADCs with high potency and stability.

The Chemistry of "Amine-Maleimide" Linkers

The term "Amine-Maleimide linker" in ADC chemistry refers to heterobifunctional crosslinkers (like SMCC) that possess:

-

NHS Ester (Amine-Reactive): Reacts with primary amines (

) on Lysine residues and the N-terminus of the antibody. -

Maleimide (Thiol-Reactive): Reacts with free sulfhydryls (

) on the cytotoxic payload (e.g., DM1, MMAE).

Mechanism of Action

The process is a Two-Step Cascade :

-

Step 1 (Activation): The NHS ester attacks the nucleophilic

-amine of lysine at pH 7.2–8.0, forming a stable amide bond and leaving a pendant maleimide group. -

Step 2 (Conjugation): A thiol-containing drug attacks the maleimide double bond at pH 6.5–7.5 via a Michael addition, forming a stable thioether linkage.

Critical Process Parameters (CPPs)

-

pH Sensitivity: NHS esters hydrolyze rapidly at pH > 8.0. Maleimides hydrolyze (ring-opening) at pH > 7.5. Strict pH control is the single most critical factor.

-

Stoichiometry: The molar excess of linker determines the "Activated DAR" (Maleimide-to-Antibody Ratio), which directly dictates the final Drug load.

Visualization: The Conjugation Workflow[3]

The following diagram illustrates the chemical workflow and decision gates required to maintain structural integrity.

Caption: Figure 1. Two-step conjugation workflow. QC checkpoints ensure the intermediate maleimide load is optimal before committing expensive payload.

Detailed Protocols

Phase 1: Antibody Activation (Linker Attachment)

Objective: Decorate the antibody surface with maleimide groups. Target: Maleimide-to-Antibody Ratio (MAR) of 3.0 – 5.0 (for a final DAR of ~3.5).

Materials:

-

Monoclonal Antibody (mAb): >5 mg/mL in PBS, pH 7.4. Must be free of amines (Tris, Glycine).

-

Linker: SMCC or Sulfo-SMCC (Thermo Scientific).[2]

-

Solvent: Anhydrous DMSO or DMA (for SMCC).

-

Desalting Column: Sephadex G-25 (PD-10) or Zeba Spin Columns.

Protocol:

-

Buffer Exchange: Ensure mAb is in PBS, pH 7.2–7.4, 1-2 mM EDTA.

-

Expert Insight: EDTA is non-negotiable. It chelates divalent cations that can catalyze oxidation of the drug-thiol in Step 2.

-

-

Linker Preparation: Dissolve SMCC in DMSO to 10 mM immediately before use.

-

Caution: NHS esters hydrolyze in minutes in moisture. Do not store frozen stocks.

-

-

Activation Reaction:

-

Add 5–10 molar equivalents of SMCC to the antibody.

-

Mix gently; incubate for 60 minutes at Room Temperature (20–25°C) .

-

Why? Higher temperatures increase hydrolysis rates more than conjugation rates.

-

-

Purification (Critical):

-

Immediately remove unreacted SMCC using a desalting column equilibrated in PBS-EDTA, pH 6.5 .

-

Expert Insight: We drop the pH to 6.5 here to stabilize the maleimide ring. At pH > 7.5, the maleimide ring opens, rendering it non-reactive to the drug.

-

Phase 2: Payload Conjugation

Objective: Covalently attach the thiol-drug (e.g., DM1) to the maleimide-activated antibody.

Materials:

-

Activated Antibody (Ab-MCC) from Phase 1.

-

Payload: Thiol-containing drug (e.g., DM1, MMAE-SH).

Protocol:

-

Quantification (Optional but Recommended): Perform a "Reverse Cysteine Assay" (see Section 5) to determine the exact number of maleimides.

-

Conjugation Reaction:

-

Add 1.3 – 1.5 molar equivalents of Drug-SH per maleimide group (not per antibody).

-

Example: If MAR is 4.0, add 5.2–6.0 equivalents of drug per antibody.

-

Add organic co-solvent (DMA/DMSO) to a final concentration of 5–10% (v/v) to ensure drug solubility.

-

-

Incubation:

-

Quenching: Add excess Cysteine or N-acetylcysteine to react with any remaining maleimides.

-

Final Purification:

-

Remove free drug using TFF (Tangential Flow Filtration) or extensive dialysis. Free drug is highly toxic and aggregates easily.

-

Analytical Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), you must validate the product using orthogonal methods.

| Quality Attribute | Method | Acceptance Criteria |

| Drug-to-Antibody Ratio (DAR) | UV-Vis (Dual wavelength) | Target ± 0.5 (e.g., 3.5 ± 0.5 for T-DM1) |

| Aggregation | SEC-HPLC (Size Exclusion) | Monomer > 95% |

| Free Drug | RP-HPLC or ELISA | < 1% (Toxicology requirement) |

| Linker Stability | HIC (Hydrophobic Interaction) | Distinct peaks for DAR 0, 1, 2, etc. |

Protocol: DAR Determination via UV-Vis

For T-DM1 type conjugates (Ab-MCC-DM1):

-

Note: You must determine the Correction Factor (

) of the antibody alone (

Troubleshooting & Optimization

Common failure modes and their root causes.

Caption: Figure 2. Troubleshooting decision tree for common conjugation anomalies.

Expert Tips for Troubleshooting:

-

"The Precipitate Problem": If the solution turns cloudy upon adding the drug, your drug is crashing out. Solution: Increase the organic solvent (DMSO/DMA) to 10-15% or add the drug more slowly while vortexing.

-

"The Low Yield Problem": If DAR is low despite high SMCC input, your buffer likely contains nucleophiles. Check: Did you use Tris? Is there Azide? Both interfere. Use only PBS/HEPES.

References

-

Lewis Phillips, G. D., et al. (2008).[7][8][9][10] "Targeting HER2-positive breast cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate."[7][8][9][10][11] Cancer Research, 68(22), 9280–9290.[10] Link

-

Thermo Fisher Scientific. (2022). "SMCC and Sulfo-SMCC Crosslinker User Guide." Pub.[6] No. MAN0011295. Link

-

Junttila, T. T., et al. (2011).[11] "Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer."[11] Breast Cancer Research and Treatment, 128, 347–356.[11] Link

-

BenchChem. (2024). "Protocol: Conjugation of Reduced Antibody with a Maleimide Linker." Application Notes. Link

-

Agilent Technologies. (2024). "Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods." Application Note. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 5. biotium.com [biotium.com]

- 6. broadpharm.com [broadpharm.com]

- 7. people.ucsc.edu [people.ucsc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Profiling and targeting HER2-positive breast cancer using trastuzumab emtansine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

Troubleshooting & Optimization

Preventing maleimide ring hydrolysis during conjugation at high pH

Ticket: Optimizing Maleimide Stability in Alkaline Conditions

Welcome to the technical support hub. You are likely here because you are facing a common paradox in bioconjugation: your protein requires a high pH (pH > 7.5) for solubility or lysine-accessibility, but your maleimide linker is rapidly deactivating (hydrolyzing) under those exact conditions.

This guide deconstructs the kinetics of maleimide ring opening and provides a validated protocol to maintain reactivity, even when working outside the optimal pH 6.5–7.5 window.

Module 1: The Mechanistic Basis

Why is my reaction failing at pH 8.0?

At pH 7.0, the reaction of a maleimide with a thiol (Michael addition) is approximately 1,000 times faster than its reaction with amines or water. However, as pH rises, the concentration of hydroxide ions (

At high pH (> 8.0), two competing pathways emerge:

-

Path A (Desired): Thiolate attack forms a stable thiosuccinimide ring.[1]

-

Path B (Deactivation): Hydroxide attack opens the ring to form maleamic acid. Once the ring opens to maleamic acid, it is completely unreactive toward thiols. [1]

Pathway Visualization

The following diagram illustrates the "race" between your thiol payload and the buffer's hydroxide ions.

Figure 1: The kinetic competition. At high pH, Path B accelerates, potentially consuming the maleimide before it can capture the thiol.

Module 2: Quantitative Stability Data

Understanding the half-life (

Table 1: Estimated Half-Life of Unconjugated Maleimides Note: Values are approximations for standard N-ethyl/N-alkyl maleimides. N-aryl maleimides hydrolyze significantly faster.[2]

| pH Condition | Temperature | Estimated Half-Life ( | Risk Level |

| pH 7.0 | 25°C | > 40 hours | Low |

| pH 7.5 | 25°C | ~ 15–20 hours | Moderate |

| pH 8.0 | 25°C | ~ 1–2 hours | High |

| pH 8.5+ | 25°C | < 20 minutes | Critical |

| pH 8.0 | 4°C | ~ 10–12 hours | Moderate (Managed) |

ngcontent-ng-c1352109670="" class="ng-star-inserted">Technical Insight: The hydrolysis rate is temperature-dependent.[3][4] Dropping the temperature from 25°C to 4°C can extend the hydrolysis half-life by 5–10 fold, buying you crucial reaction time [1].

Module 3: Troubleshooting & Optimization Protocols

If you must work at high pH, you cannot use a standard protocol. Use the "Cold & Fast" strategy described below.

Protocol A: High pH Conjugation (pH 8.0 – 9.0)

Objective: Maximize conjugation efficiency before ring hydrolysis occurs.

Reagents Required:

-

Protein/Antibody in High pH Buffer (e.g., Borate or Carbonate).

-

Maleimide-Linker (Dissolved in anhydrous DMSO/DMAc).

-

Ice bucket / Cold room.

Step-by-Step Workflow:

-

Chill System: Pre-cool the protein solution to 4°C on ice.

-

Reasoning: Reduces the rate of hydrolysis significantly (Arrhenius equation), while only marginally slowing the thiol-maleimide reaction [2].

-

-

Concentrate Reactants: Ensure protein concentration is high (> 5–10 mg/mL).

-

Reasoning: Conjugation is a second-order reaction (rate

[Maleimide][Thiol]), whereas hydrolysis is pseudo-first-order (rate

-

-

Late Reagent Prep: Dissolve the maleimide in anhydrous DMSO or DMAc immediately before use.

-

Critical: Do not use DMF if it is old; degraded DMF contains amines that react with maleimides.

-

-

Rapid Addition: Add the maleimide to the protein with gentle but rapid mixing. Do not trickle it in over an hour.

-

Molar Excess: Increase the maleimide equivalents (e.g., use 20–30x excess instead of 10x).

-

Reasoning: You are sacrificing some maleimide to hydrolysis to ensure enough active rings remain for the protein thiols.

-

-

Quench Quickly: After 15–30 minutes, quench the reaction (e.g., with excess N-acetylcysteine) or lower the pH to < 7.0.

Protocol B: The "Safe Storage" Check

Issue: "My maleimide stock seems dead even before I add it."

If your maleimide is hydrolyzed before the experiment starts, no protocol will save it.

-

Solvent: Store stocks in high-grade, anhydrous DMSO.

-

Moisture: Use a desiccator. Water vapor in a freezer can enter opened vials and hydrolyze the ring over weeks.

-

Verification: Check the absorbance at 302 nm. The maleimide double bond absorbs here. A decrease in A302 over time indicates ring opening [3].[5]

Module 4: Decision Tree & Advanced Chemistries

Use this logic flow to determine if you need to switch chemistries entirely.

Figure 2: Troubleshooting logic for high-pH constraints.

Frequently Asked Questions (FAQ)

Q: I read that maleimide hydrolysis is actually good for ADCs. Why are we preventing it? A: Context is key. You want hydrolysis to happen after the drug is conjugated (Post-Conjugation Hydrolysis). This "locks" the drug onto the antibody and prevents the retro-Michael reaction (exchange with blood albumin). However, if hydrolysis happens before conjugation (Pre-Conjugation Hydrolysis), the linker becomes dead and cannot attach the drug in the first place. This guide focuses on preventing the latter [4].

Q: Can I use N-ethylmaleimide (NEM) to test my conditions? A: Yes, but be aware that N-aryl maleimides (often used in chromogenic linkers) hydrolyze much faster than N-alkyl maleimides like NEM. If your actual drug linker has an aromatic ring attached to the nitrogen, your window of operation at pH 8 is significantly shorter [5].

Q: My buffer contains Tris. Is that a problem at pH 8? A: It can be. While Tris is a primary amine, it is very sterically hindered and reacts slowly with maleimides. However, at pH 8.5+, the reaction rate increases. If possible, use HEPES or Phosphate buffers to eliminate amine competition entirely.

References

-

Fontaine, S. D., et al. (2015).[6] "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 2: Functional Targets. Link

-

Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society. Link

-

Lyon, R. P., et al. (2014).[6] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[6] Nature Biotechnology.[6] Link

-

Christie, R. J., et al. (2015).[6] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Technical Support Center: Troubleshooting N-(2-Aminopropyl)maleimide Precipitation in Aqueous Buffers

Welcome to the technical support guide for N-(2-Aminopropyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterobifunctional crosslinker in their workflows. Precipitation of N-(2-Aminopropyl)maleimide in aqueous buffers is a common challenge that can derail an experiment. This guide provides in-depth, question-and-answer-based troubleshooting to help you identify the root cause of precipitation and ensure the success of your conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I dissolved my N-(2-Aminopropyl)maleimide hydrochloride in my aqueous buffer, and it immediately precipitated. What is happening?

This is the most frequent issue encountered and can typically be attributed to one or a combination of the following factors: buffer pH, reagent concentration, and buffer composition.

The Underlying Science: N-(2-Aminopropyl)maleimide possesses two key functional groups: a maleimide ring and a primary amine. The maleimide group is most stable and reactive towards thiols in a specific pH range, while the primary amine's charge state is also pH-dependent. The hydrochloride salt form enhances its initial solubility in aqueous solutions. However, the overall solubility is a delicate balance of these factors.

Troubleshooting Flowchart

Caption: Troubleshooting workflow for precipitation.

Detailed Troubleshooting Steps:

-

Verify Buffer pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][3]

-

Causality: Below pH 6.5, the thiol group is protonated and less nucleophilic, slowing the reaction.[1] Above pH 7.5, the maleimide ring itself becomes susceptible to hydrolysis, rendering it inactive.[4][5] More importantly for this issue, at a pH above 7.5, the maleimide can also react with primary amines, including the primary amine on another N-(2-Aminopropyl)maleimide molecule, leading to polymerization and precipitation.[6][7]

-

Action: Use a calibrated pH meter to ensure your buffer is within the 6.5-7.5 range. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and other non-nucleophilic buffers.[8] Avoid Tris buffers as they contain primary amines that can compete with the intended reaction.

-

-

Assess Reagent Concentration: While the hydrochloride salt aids solubility, N-(2-Aminopropyl)maleimide has a finite solubility in aqueous solutions.

-

Causality: Attempting to dissolve the reagent at a concentration exceeding its solubility limit will inevitably lead to precipitation.

-

Action: If you observe precipitation, try preparing a more dilute solution. For applications requiring higher concentrations, it is best practice to first dissolve the maleimide in a minimal amount of an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer.[9][8][10]

-

Pro-Tip: When using a co-solvent, ensure the final concentration of the organic solvent in your reaction mixture is low enough (typically <10-15%) to not cause protein precipitation.[11]

-

-

-

Prepare Fresh Solutions: The maleimide group is susceptible to hydrolysis in aqueous solutions.

-

Causality: Over time, the maleimide ring will open to form a non-reactive maleamic acid, which may have different solubility properties.[6] This hydrolysis is accelerated at higher pH and temperatures.[4]

-

Action: Always prepare aqueous solutions of N-(2-Aminopropyl)maleimide immediately before use.[10][12] If you prepare a stock solution in an organic solvent, store it at -20°C in small aliquots to minimize freeze-thaw cycles.[13][12]

-

| Parameter | Recommended Range | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][2] |

| Buffer Type | PBS, HEPES | Non-nucleophilic and compatible with maleimide chemistry.[9] |

| Co-solvent | Anhydrous DMSO or DMF | For preparing high-concentration stock solutions.[9][8] |

| Temperature | 4°C to Room Temp (25°C) | Lower temperatures can slow hydrolysis during storage.[4] |

Q2: My N-(2-Aminopropyl)maleimide solution was initially clear, but it precipitated after adding my thiol-containing protein/peptide. What's going on?

Precipitation upon mixing the reactants often points to issues with the protein's stability under the reaction conditions or an unexpectedly high local concentration of the crosslinker.

The Underlying Science: The introduction of a crosslinker can sometimes induce conformational changes in a protein, leading to aggregation. Additionally, if the crosslinker is not added in a controlled manner, localized high concentrations can cause the protein to precipitate.

Troubleshooting Steps:

-

Protein Concentration and Solubility:

-

Causality: The protein itself may be prone to aggregation at the concentration used in the experiment, especially in the chosen buffer.[6]

-

Action: Run a control experiment where you add the same volume of buffer (without the crosslinker) to your protein solution to see if it precipitates on its own. If it does, you may need to reduce the protein concentration or screen for a more suitable buffer system that maintains its solubility.[6]

-

-

Method of Addition:

-

Causality: Adding a concentrated stock of the maleimide directly to the protein solution can create localized high concentrations that may lead to protein aggregation.

-

Action: Add the N-(2-Aminopropyl)maleimide solution dropwise to the protein solution while gently vortexing or stirring. This ensures rapid and uniform mixing.

-

-

Check for Disulfide Bond Reduction:

-

Causality: For the maleimide to react, cysteine residues must be present as free thiols, not as disulfide bonds.[9] The reducing agents used to break disulfide bonds (like TCEP or DTT) can sometimes affect protein stability.

-

Action: Ensure that if you are using a reducing agent like DTT, which contains a thiol, it is removed before adding the maleimide crosslinker to prevent it from competing with your protein.[12] TCEP is often preferred as it is a non-thiol-containing reducing agent.[12]

-

Experimental Protocol: Standard Conjugation

This protocol provides a general workflow for conjugating N-(2-Aminopropyl)maleimide to a thiol-containing protein.

-

Protein Preparation:

-

Maleimide Preparation:

-

Conjugation Reaction:

-

Quenching and Purification (Optional but Recommended):

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. vectorlabs.com [vectorlabs.com]